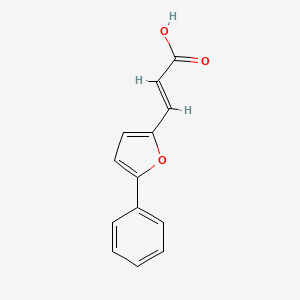

3-(5-Phenyl-furan-2-yl)-acrylic acid

Description

Contextualization of Furan-Containing Acrylic Acid Derivatives in Chemical Research

Heterocyclic compounds are foundational to the field of medicinal chemistry, with a vast number of pharmaceuticals incorporating these structural motifs. scispace.commdpi.com Among them, the furan (B31954) ring system, a five-membered aromatic heterocycle containing one oxygen atom, represents a particularly privileged scaffold. scispace.comijabbr.com Furan derivatives are not only prevalent in numerous biologically active compounds but are also accessible from renewable biomass sources, such as furfural (B47365), positioning them as key platform chemicals in sustainable synthesis. nih.gov

When the furan moiety is covalently linked to an acrylic acid backbone, the resulting furan-containing acrylic acid derivatives become highly versatile molecules. This combination gives rise to compounds with conjugated systems that are ripe for a variety of chemical transformations. They are recognized as valuable building blocks in organic synthesis, serving as precursors for more complex molecular architectures through reactions like cycloadditions and polymerizations. und.edu The inherent reactivity of the acrylic group, coupled with the aromatic nature of the furan ring, makes these compounds staples in the development of novel materials and therapeutic agents. scispace.commdpi.com

Significance of 3-(5-Phenyl-furan-2-yl)-acrylic acid within Heterocyclic Chemistry

Within this important class of molecules, this compound stands out as a compound of significant interest. Its structure is a deliberate amalgamation of three key chemical fragments: the furan ring, the acrylic acid chain, and a terminal phenyl group. This specific arrangement creates a bifunctional molecule with distinct regions of reactivity. The phenyl substitution on the furan ring significantly influences the electronic properties of the heterocyclic system, which in turn modulates its chemical behavior and biological interactions.

The compound serves as a crucial intermediate in the synthesis of more elaborate heterocyclic systems and as a scaffold for the development of new chemical entities in drug discovery. The acrylic acid portion provides a reactive handle for derivatization into esters, amides, and other functional groups, while the conjugated π-system and the furan ring itself can participate in a range of chemical reactions. The study of this compound and its analogs is therefore valuable for exploring structure-activity relationships, as minor modifications to its structure can lead to substantial changes in biological activity, including antimicrobial, anti-inflammatory, and antitumor properties. scispace.comijabbr.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(5-phenylfuran-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-13(15)9-7-11-6-8-12(16-11)10-4-2-1-3-5-10/h1-9H,(H,14,15)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEKLCJBCQCQPL-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301257229 | |

| Record name | (2E)-3-(5-Phenyl-2-furanyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62806-33-1 | |

| Record name | (2E)-3-(5-Phenyl-2-furanyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62806-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(5-Phenyl-2-furanyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-PHENYL-2-FURYL)-2-PROPENOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 5 Phenyl Furan 2 Yl Acrylic Acid and Its Analogues

Established Synthetic Pathways for Aryl-Furan-2-yl-acrylic Acids

Knoevenagel Condensation Approaches for 3-(2-furyl)acrylic acid Synthesis

The Knoevenagel condensation is a cornerstone reaction in the synthesis of 3-(2-furyl)acrylic acids. This method involves the reaction of a furan-2-carbaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. researchgate.net The reaction proceeds via a condensation mechanism, followed by decarboxylation to yield the desired acrylic acid derivative.

Organocatalysts are frequently employed to facilitate this transformation. For instance, the synthesis of 3-(furan-2-yl)acrylic acid from furfural (B47365) and malonic acid can be effectively catalyzed by various organic bases. researchgate.net A study optimizing this reaction found that using a specific molar ratio of furfural, malonic acid, pyridine, and piperidine (B6355638) at 95°C for 2.5 hours resulted in a 92.8% yield of α-furylacrylic acid with 99.5% purity. researchgate.net

The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity. Research has shown that both electron-rich and electron-deficient aldehydes can be successfully used in phosphane-catalyzed Knoevenagel condensations, with electron-deficient aldehydes often providing higher yields. organic-chemistry.org Furthermore, heterocyclic aldehydes have demonstrated higher yields compared to their aromatic and aliphatic counterparts in some instances. organic-chemistry.org

Table 1: Organocatalyzed Knoevenagel Condensation of Furfural and Malonic Acid This table is interactive. You can sort and filter the data.

| Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidinium acetate | 1 | 100 | Good to Excellent | researchgate.net |

| Pyridine/Piperidine | 2.5 | 95 | 92.8 | researchgate.net |

| Triphenylphosphine | Not specified | Mild, solvent-free | Excellent | organic-chemistry.org |

Multi-Step Syntheses from Furan (B31954) Precursors for Related Compounds

The synthesis of more complex aryl-furan-2-yl-acrylic acids, such as the target compound 3-(5-phenyl-furan-2-yl)-acrylic acid, often requires a multi-step approach starting from basic furan precursors. A common strategy involves the initial synthesis of a 5-aryl-furan-2-carbaldehyde, which then undergoes a Knoevenagel condensation.

One established method for the synthesis of 5-aryl-2-furaldehydes is the Meerwein arylation of furfural. mdpi.com This reaction introduces an aryl group at the 5-position of the furan ring. The resulting 5-aryl-furan-2-carbaldehyde can then be reacted with malonic acid or its derivatives in a subsequent Knoevenagel condensation to afford the desired 3-(5-aryl-furan-2-yl)-acrylic acid. For example, a series of 5-aryl-2-furaldehydes were synthesized in moderate to good yields (40-70%) through the catalytic Meerwein arylation of furfural with arenediazonium salts. mdpi.com These intermediates are then condensed with appropriate acetophenones to yield furan chalcones. mdpi.com

Another approach involves the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like triflic acid (TfOH), leading to the hydroarylation of the carbon-carbon double bond to form 3-aryl-3-(furan-2-yl)propenoic acid derivatives. nih.gov

Biocatalytic Synthesis of 5-Phenylfuran-2-ylacrylic Acids

While specific biocatalytic routes to this compound are not extensively documented, the broader field of biocatalysis offers promising strategies for the synthesis of related furan derivatives. Biocatalysis is increasingly recognized for its potential in green chemistry due to mild reaction conditions and high selectivity.

For instance, chitin, an abundant biopolymer, can be converted into the nitrogen-containing furan derivative 3-acetamido-5-acetylfuran (B13792600) (3A5AF). rsc.org This biomass-derived platform chemical can then be further modified using enzymes. In one study, an amidase was used to convert 3A5AF to 2-acetyl-4-aminofuran (2A4AF) with a 79.3% yield, while an R-selective aminotransferase was employed to produce (R)-3-acetylamino-5-(α-aminoethyl)-furan with an 84.0% yield. njtech.edu.cn These examples highlight the potential of enzymatic transformations to create diverse and valuable furan-based compounds from renewable resources. njtech.edu.cn Although not a direct synthesis of the target acrylic acid, these biocatalytic methods demonstrate the feasibility of enzymatic modifications of complex furan derivatives.

Sustainable and Green Chemical Synthetic Approaches

Utilization of Biomass-Derived Precursors for Furanacrylic Acids

A significant focus of green chemistry is the utilization of renewable feedstocks. Biomass is a rich source of carbohydrates that can be converted into furan platform molecules like furfural and 5-hydroxymethylfurfural (B1680220) (HMF). nih.govresearchgate.netnih.gov These furanic compounds serve as versatile starting materials for the synthesis of furanacrylic acids and other valuable chemicals. nih.govresearchgate.netnih.gov

The conversion of carbohydrates into furanics is typically achieved under acidic conditions. nih.gov For example, the dehydration of xylose, a C5 sugar found in hemicellulose, yields furfural. nih.gov Similarly, C6 sugars like fructose (B13574) can be dehydrated to produce HMF. These biomass-derived aldehydes are direct precursors for the Knoevenagel condensation with malonic acid to produce 3-(2-furyl)acrylic acid and 3-(5-hydroxymethyl-furan-2-yl)-acrylic acid, respectively. researchgate.netnih.gov The use of biomass as a starting point for these syntheses represents a significant step towards a more sustainable chemical industry. researchgate.netnih.gov

Table 2: Biomass-Derived Furanic Precursors and their Corresponding Acrylic Acids

| Biomass Source | Furanic Precursor | Corresponding Acrylic Acid |

|---|---|---|

| Hemicellulose (e.g., from corn cobs) | Furfural | 3-(Furan-2-yl)acrylic acid |

| Cellulose (e.g., from wood) | 5-Hydroxymethylfurfural (HMF) | 3-(5-Hydroxymethyl-furan-2-yl)-acrylic acid |

| Chitin (e.g., from crustacean shells) | 3-Acetamido-5-acetylfuran (3A5AF) | Analogues with amino functionalities |

Eco-Friendly Catalytic Methods in Furan Derivative Synthesis

The development of eco-friendly catalytic systems is paramount for sustainable chemical synthesis. In the context of furan derivative synthesis, several green catalytic methods have been explored.

For the Knoevenagel condensation step, heterogeneous catalysts are being investigated to replace traditional homogeneous catalysts, which can be difficult to separate from the reaction mixture. One innovative approach is the use of biogenic carbonates, such as calcium and barium carbonates produced by Bacillus subtilis, as basic heterogeneous catalysts. mdpi.com These catalysts have been successfully used for the solvent-free Knoevenagel reaction between 5-HMF derivatives and active methylene compounds, affording 3-(furan-2-yl)acrylonitrile derivatives in good yields (71-87%). mdpi.com This method is advantageous due to its operational simplicity, reduced reaction times, and the use of a minimal amount of a biodegradable catalyst. mdpi.com

Another green approach involves the use of nanocatalysts. For instance, silver nanoparticles (nano-Ag) prepared using a plant extract have been shown to be a highly effective and reusable catalyst for the three-component reaction of phenylglyoxal, dimethyl acetylenedicarboxylate, and primary amines to produce furan derivatives. nanochemres.org This method offers excellent yields in short reaction times at room temperature. nanochemres.org The development of such catalytic systems, which are often recyclable and operate under mild conditions, is crucial for the advancement of green chemistry in the synthesis of furan-based compounds. nih.gov

Synthesis of Structural Analogues and Derivatives of this compound

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. Researchers have explored substitutions on the furan and phenyl rings, as well as modifications to the acrylic acid side chain, to investigate structure-activity relationships.

Furan Ring Substituted Derivatives

The synthesis of derivatives with substituents on the furan ring is a key strategy for modulating the electronic and steric properties of the core molecule. A common approach involves utilizing a pre-substituted furan-2-carbaldehyde as the starting material. For instance, derivatives of 3-(furan-2-yl)propenoic acid can be synthesized through the condensation of corresponding furan-2-carbaldehydes with malonic acid. nih.gov This methodology allows for the introduction of various functional groups onto the furan ring prior to the formation of the acrylic acid side chain.

One notable example involves the use of 3-(5-nitro-2-furyl)acrylic acid, where a nitro group is present at the 5-position of the furan ring. This electron-withdrawing group significantly alters the chemical properties of the molecule. This particular derivative has been used as a precursor for more complex heterocyclic systems. For example, it can be converted into mixed anhydrides, such as 3-(5-nitro-2-furyl)acrylic acetic anhydride (B1165640), which serve as reactive intermediates for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. chempap.org The reaction of this anhydride with 5-substituted tetrazoles in boiling xylene yields l-(5-nitro-2-furyl)-2-(5-substituted-l,3,4-oxadiazol-2-yl)ethenes. chempap.org

Table 1: Examples of Furan Ring Substituted Starting Materials and Products

| Starting Material | Furan Ring Substituent | Synthetic Product Example |

|---|---|---|

| 5-Nitro-furfural | -NO₂ | 3-(5-Nitro-furan-2-yl)-acrylic acid |

| 5-Hydroxymethylfurfural (5-HMF) | -CH₂OH | 3-(5-Hydroxymethyl-furan-2-yl)-acrylic acid |

Phenyl Ring Substituted Derivatives

Modifications to the peripheral phenyl ring are crucial for exploring interactions with biological targets. Synthetic strategies typically involve starting with a substituted phenyl precursor that is coupled to the furan ring. A variety of substituted analogues of this compound have been synthesized and characterized, demonstrating the versatility of this approach. researchgate.net

Research has successfully produced derivatives with halogen substituents at various positions on the phenyl ring. researchgate.net Specific examples that have been synthesized and spectroscopically characterized include compounds with a para-bromo (Br), para-chloro (Cl), or ortho-chloro (Cl) substituent on the phenyl group. researchgate.net Furthermore, the introduction of an electron-donating methoxy (B1213986) group at the para-position of the phenyl ring has been explored to enhance biological activity by improving interactions within the metal-binding pocket domain of target enzymes like PDE4B. ebi.ac.uk

The synthesis of these compounds often begins with the appropriate substituted phenylboronic acid or a similar organometallic reagent, which is coupled with a suitable 2-substituted furan building block (e.g., 2-formylfuran or 2-furoic acid) via cross-coupling reactions like the Suzuki or Stille coupling. The resulting 5-(substituted-phenyl)-furan-2-carbaldehyde can then be converted to the final acrylic acid derivative.

Table 2: Synthesized Derivatives with Phenyl Ring Substitutions

| Substituent | Position on Phenyl Ring | Resulting Compound Name |

|---|---|---|

| -Br | para | 3-(5-(4-Bromophenyl)-furan-2-yl)-acrylic acid |

| -Cl | para | 3-(5-(4-Chlorophenyl)-furan-2-yl)-acrylic acid |

| -Cl | ortho | 3-(5-(2-Chlorophenyl)-furan-2-yl)-acrylic acid |

Acrylic Acid Moiety Modifications including Esters and Amides

The acrylic acid functional group is a prime site for modification to produce esters and amides, which can alter the compound's solubility, polarity, and ability to act as a hydrogen bond donor or acceptor.

Esters: Ester derivatives are commonly prepared through standard esterification reactions. This typically involves reacting the carboxylic acid with an appropriate alcohol in the presence of an acid catalyst, or by using an excess of the alcohol as the solvent and driving the reaction to completion by removing water. google.com For example, methyl esters of 3-(furan-2-yl)propenoic acids have been obtained via esterification of the parent acids. nih.gov The synthesis of various acrylate (B77674) esters can be achieved by refluxing the acrylic acid with different aliphatic alcohols, such as methanol, ethanol, or propanol, often in the presence of a mild base like sodium acetate. acs.org

Amides: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. To facilitate this reaction, the carboxylic acid is typically activated first. This can be achieved by converting the acid to a more reactive species like an acyl chloride or by using a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This methodology has been used to prepare a range of N-substituted amides. For instance, studies have reported the synthesis of N-(3-Benzoyltolylacetylaminophenyl)-3-(5-aryl-2-furyl) acrylic acid amides, showcasing complex amide structures derived from the core acrylic acid. rjptonline.org

Other Modifications: Beyond simple esters and amides, the acrylic acid moiety can be transformed into other functional groups. As mentioned previously, 3-(5-nitro-2-furyl)acrylic acid can be converted into a mixed acetic anhydride. chempap.org This anhydride serves as a key intermediate for synthesizing 1,3,4-oxadiazoles, demonstrating a more complex modification of the carboxylic acid group. chempap.org

Table 3: Examples of Acrylic Acid Moiety Modifications

| Reagent/Method | Resulting Functional Group | Example Product Class |

|---|---|---|

| Methanol, Acid Catalyst | Methyl Ester | Methyl 3-(5-phenyl-furan-2-yl)-acrylate |

| Ethanol, Reflux | Ethyl Ester | Ethyl 3-(5-phenyl-furan-2-yl)-acrylate |

| Amine, EDCI/HOBt | Amide | N-Alkyl-3-(5-phenyl-furan-2-yl)-acrylamide |

Alpha-Amino Acid Analogues of 5-Phenylfuran-2-ylpropionic Acid

A significant structural modification involves the synthesis of alpha-amino acid analogues, which transforms the acrylic acid into a propionic acid backbone with an amino group at the alpha-carbon (C2). Racemic 2-amino-3-(5-phenylfuran-2-yl)propionic acids, which can be considered "phenylfuranylalanines," have been successfully synthesized and characterized. researchgate.net

The synthesis of these analogues typically involves a multi-step process starting from the corresponding 5-phenylfuran-2-ylacrylic acids. The process involves the introduction of an amino group at the alpha position and the subsequent reduction of the carbon-carbon double bond of the acrylate system to yield the propionic acid structure. These novel furanylalanines, including derivatives with substitutions on the phenyl ring (e.g., para-Br, para-Cl, ortho-Cl), have been used as substrates for enzymes like recombinant phenylalanine ammonia-lyase (PAL). researchgate.net The enzymatic reaction with PAL can be used for kinetic resolution, allowing for the separation of enantiomers. When 50% of the racemic amino acid is converted to the corresponding acrylate by the enzyme, the remaining unreacted D-enantiomer of the amino acid can be isolated. researchgate.net

Table 4: Nomenclature of Core Structures

| Core Structure | Chemical Name |

|---|---|

| Acrylic Acid Analogue | This compound |

| Propionic Acid Analogue | 3-(5-Phenyl-furan-2-yl)-propionic acid |

Chemical Reactivity and Mechanistic Investigations of 3 5 Phenyl Furan 2 Yl Acrylic Acid

Reactions Involving the Furan (B31954) Ring

The furan ring in 3-(5-phenyl-furan-2-yl)-acrylic acid is an electron-rich diene system, predisposing it to participate in various cycloaddition reactions.

[2+2] Photocycloaddition Reactions of Furanacrylic Acid Derivatives

Photochemical [2+2] cycloadditions represent a significant class of reactions for acrylic acid derivatives. The photodimerization of cinnamic acids and their analogs to form cyclobutane (B1203170) structures is a well-established example of this reaction type. nih.gov In a related study, the dimerization of trans-3(2-furyl)acrylic acid (FAA) to cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid (CBDA-2) has been investigated under low-temperature conditions. und.edu This conversion was successfully achieved using eco-friendly ECO-UVA lights, with or without a solvent, highlighting a move towards more sustainable synthetic methods. und.edu The solid-state [2+2] photocycloaddition of related molecules has been shown to proceed through several steps, including photoexcitation, intersystem crossing, and the formation of C-C bonds to yield different regioselective cycloadducts. rsc.org

The general mechanism for such photocycloadditions involves the excitation of an alkene to its triplet state, which then adds to the ground state of a second alkene molecule in a stepwise fashion to form a cyclobutane ring. These reactions are valuable for creating strained four-membered rings, which are important structural motifs in many natural products and pharmacologically active compounds. nih.gov

Diels-Alder Cycloadditions with Furan and Acrylic Acid Moieties

The furan ring can act as a diene in [4+2] Diels-Alder cycloadditions. The reaction between furan and dienophiles like acrylic acid or its esters yields oxanorbornene derivatives. researchgate.netfigshare.com These products are valuable intermediates that can be converted into a variety of biologically interesting molecules and can be dehydrated to form aromatic compounds. researchgate.net

Furan itself is a relatively unreactive diene, and therefore, Lewis acid catalysis is often employed to enhance the reaction rate. researchgate.netfigshare.com Computational studies have shown that zeotypic Lewis acids can significantly lower the activation barrier for the Diels-Alder reaction between furan and methyl acrylate (B77674). researchgate.net The reaction typically proceeds with high regio- and stereoselectivity, with the endo isomer being the kinetically preferred product, although the exo isomer is thermodynamically more stable. nih.gov

Table 1: Catalysts Used in Diels-Alder Reactions of Furan Derivatives

| Catalyst Type | Example | Role in Reaction | Reference |

|---|---|---|---|

| Lewis Acidic Zeolites | Hf-, Zr-, and Sn-Beta | Activates the dienophile and lowers the activation energy. | researchgate.net |

| Homogeneous Lewis Acids | HfCl₄ | Shows high activity in furan/acrylate cycloaddition. | researchgate.net |

Reactions Involving the Acrylic Acid Moiety

The acrylic acid portion of the molecule contains a carboxylic acid group and a carbon-carbon double bond, both of which are amenable to a variety of chemical transformations.

Functional Group Transformations, such as Esterification

The carboxylic acid group of this compound can undergo standard functional group transformations. A common example is esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form the corresponding ester. This reaction is fundamental in modifying the solubility and reactivity of the parent molecule. For instance, methyl esters of related 3-(furan-2-yl)propenoic acids have been synthesized through this method. nih.gov

Olefinic Group Reductions via Catalytic Hydrogenation

The carbon-carbon double bond in the acrylic acid moiety can be reduced via catalytic hydrogenation. This reaction typically involves the use of hydrogen gas and a metal catalyst, such as palladium, platinum, or nickel, to saturate the double bond, yielding the corresponding propanoic acid derivative. The selective hydrogenation of the olefinic bond without affecting the furan or phenyl rings is a key consideration. The hydrogenation of furfural (B47365), a related compound, has been extensively studied and can lead to a variety of products depending on the catalyst and reaction conditions. mdpi.com Multifunctional molybdenum-sulfur complexes have also been shown to be effective catalysts for the hydrogenation of various aromatic and aliphatic alkenes. researchgate.net

Table 2: Products from the Hydrogenation of Furfural Derivatives

| Starting Material | Major Product(s) | Catalyst/Conditions | Reference |

|---|---|---|---|

| Furfural | Furfuryl alcohol | Zr(OH)₄, isopropanol | mdpi.com |

| Furfural | 2-Methylfuran, 2-Methyltetrahydrofuran | Cu-Ni/Al₂O₃ | mdpi.com |

| Dimethyl furan-2,5-dicarboxylate | 2,5-bis(hydroxymethyl)furan | Cationic Mn-PNP tricarbonyl complex | mdpi.com |

Superacid-Catalyzed Reactions of Related Unsaturated Systems

In the presence of Brønsted superacids like trifluoromethanesulfonic acid (TfOH), 3-(furan-2-yl)propenoic acids can react with arenes. nih.gov This reaction results in the hydroarylation of the carbon-carbon double bond, forming 3-aryl-3-(furan-2-yl)propanoic acid derivatives. Mechanistic studies, including NMR and DFT calculations, suggest that the reactive electrophilic species in these transformations are the O,C-diprotonated forms of the starting furan acids or esters. nih.gov The reaction of 3-(furan-2-yl)propenoic acid with benzene (B151609) in the presence of various Brønsted or Lewis acids has been shown to yield the hydrophenylation product. nih.gov

Biocatalytic Transformations

Phenylalanine Ammonia-Lyase (PAL) is a versatile enzyme that catalyzes the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849). This catalytic activity is not strictly limited to its native substrate, and research has demonstrated that PAL exhibits a broad substrate tolerance, accepting a variety of substituted phenylalanine and acrylic acid analogues. Among these are 2-amino-3-(5-phenylfuran-2-yl)propionic acids and 3-(5-phenyl-furan-2-yl)-acrylic acids, which have been identified as novel substrates for this enzyme.

The reversible nature of the PAL-catalyzed reaction is of significant interest in biocatalysis. In the forward reaction (deamination), PAL can be employed for the kinetic resolution of racemic mixtures of novel furanylalanines. The enzyme selectively converts the L-enantiomer into the corresponding acrylate, allowing for the isolation of the unreacted D-enantiomer. This process provides a valuable route to chirally pure D-amino acids, which are important building blocks in medicinal chemistry.

Conversely, the reverse reaction (amination) involves the addition of ammonia to an acrylic acid derivative. This reaction is highly stereoselective, yielding exclusively the L-amino acid. The synthesis of L-enantiomers of substituted furanylalanines can be achieved by reacting the corresponding 3-(5-phenyl-furan-2-yl)-acrylic acids in the presence of high concentrations of ammonia (e.g., 6 M) at an alkaline pH (e.g., pH 10). This biocatalytic amination offers an environmentally benign and highly efficient method for the production of optically pure L-arylalanines, proceeding with perfect atom economy and avoiding the need for cofactor regeneration.

The substrate specificity of PAL can vary between different species, with enzymes from organisms such as Petroselinum crispum (parsley), Rhodotorula glutinis, and Anabaena variabilis being commonly used. While wild-type PALs can show limited activity towards some substituted cinnamic acids, enzyme engineering and the selection of PALs from diverse sources have expanded the accessible substrate scope. The successful application of PAL with 5-phenylfuranyl-substituted substrates underscores the potential of this enzyme in the synthesis of novel, non-proteinogenic amino acids.

Table 1: PAL-Mediated Transformations of this compound Analogues

| Transformation | Substrate(s) | Enzyme | Product(s) | Key Conditions |

|---|---|---|---|---|

| Deamination | Racemic 2-amino-3-(5-phenylfuran-2-yl)propionic acid | Recombinant Phenylalanine Ammonia-Lyase (PAL) | This compound and D-2-amino-3-(5-phenylfuran-2-yl)propionic acid | Kinetic resolution until 50% conversion |

| Amination | This compound and Ammonia | Recombinant Phenylalanine Ammonia-Lyase (PAL) | L-2-amino-3-(5-phenylfuran-2-yl)propionic acid | High concentration of ammonia (e.g., 6 M), alkaline pH (e.g., 10) |

Derivatization to Fused Heterocyclic Systems from Furanones and Acrylic Acid Derivatives

The structural backbone of this compound, which combines a furan ring, a phenyl substituent, and an acrylic acid moiety, presents a versatile platform for the synthesis of various fused heterocyclic systems. Although direct derivatization of this specific acrylic acid is not extensively documented, the reactivity of closely related furanones and acrylic acid derivatives provides insights into potential synthetic pathways.

One established strategy involves the conversion of 3-arylazo-5-phenyl-2(3H)-furanones into a variety of heterocyclic systems. researchgate.net These furanones, which are structurally similar to the cyclized form of our target molecule, can undergo nucleophilic attack by reagents like hydrazine (B178648) hydrate (B1144303). This reaction opens the furanone ring to form acid hydrazides, which are versatile intermediates for subsequent cyclization reactions. researchgate.net For example, these hydrazides can be used to synthesize 1,3,4-oxadiazoles and 1,2,4-triazoles, which are important classes of heterocyclic compounds with diverse biological activities. researchgate.net

Furthermore, derivatives of 3-(5-nitro-2-furyl)acrylic acid have been successfully employed in the synthesis of 1,3,4-oxadiazoles. chempap.org In these reactions, the acrylic acid is typically activated, for instance, as an anhydride (B1165640), and then reacted with a suitable cyclizing agent, such as a 5-substituted tetrazole, to form the fused heterocyclic system. chempap.org This suggests that this compound could likely be converted to its corresponding acid chloride or anhydride and subsequently reacted with various dinucleophiles to construct a range of fused heterocycles.

The synthesis of pyridazin-3(2H)-ones, another important class of fused heterocycles, often proceeds from precursors that can be conceptually derived from furan-containing scaffolds. For instance, the cyclocondensation of γ-keto acids with hydrazine derivatives is a common route to pyridazinones. While not a direct derivatization, the structural elements of this compound could potentially be modified to generate such a γ-keto acid precursor, which could then be cyclized to form a pyridazinone ring fused to or substituted with the 5-phenylfuranyl moiety. The reaction of 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate to yield 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one exemplifies the transformation of a furanone core into a pyridazine (B1198779) system.

Table 2: Potential Fused Heterocyclic Systems via Derivatization

| Starting Material Analogue | Reagent(s) | Resulting Fused Heterocycle |

|---|

Spectroscopic Characterization and Structural Elucidation of 3 5 Phenyl Furan 2 Yl Acrylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum of 3-(5-phenyl-furan-2-yl)-acrylic acid derivatives, characteristic signals are observed that confirm the presence of the furan (B31954) ring, the phenyl group, and the acrylic acid moiety. For instance, in the closely related compound, 3-(5-Benzylfuran-2-yl)propenoic acid, the protons of the furan ring appear as doublets. mdpi.com The acrylic protons typically manifest as two doublets in the olefinic region, with a coupling constant indicative of a trans configuration. The signals for the phenyl group protons usually appear as a multiplet in the aromatic region of the spectrum. mdpi.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is typically observed at the downfield end of the spectrum. The olefinic carbons of the acrylic acid chain and the carbons of the furan and phenyl rings resonate at characteristic chemical shifts. For example, in 3-(5-Benzylfuran-2-yl)propenoic acid, the carbonyl carbon appears around 172.6 ppm, while the furan and phenyl carbons show signals in the 109-159 ppm range. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Derivative, 3-(5-Benzylfuran-2-yl)propenoic acid mdpi.com

| Assignment | ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) |

| CH₂ | 4.00 (s, 2H) | 35.0 |

| Furan H | 6.08 (d, 1H, J = 3.2 Hz) | 109.7 |

| =CH (acrylic) | 6.23 (d, 1H, J = 15.6 Hz) | 113.7 |

| Furan H | 6.60 (d, 1H, J = 3.3 Hz) | 117.4 |

| Aromatic H | 7.25–7.27 (m, 3H) | 127.0 |

| Aromatic H | 7.33 (t, 2H, J = 7.1 Hz) | 128.8, 129.0 |

| =CH (acrylic) | 7.44 (d, 1H, J = 15.6 Hz) | 133.2 |

| Aromatic C | - | 137.1 |

| Furan C | - | 150.0 |

| Furan C | - | 158.6 |

| C=O | - | 172.6 |

| s = singlet, d = doublet, t = triplet, m = multiplet, J = coupling constant |

Mass Spectrometry (MS, EI-MS, GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) of furan-containing acrylic acids typically shows a prominent molecular ion peak (M⁺), which confirms the molecular weight of the compound. The fragmentation pattern can provide valuable structural insights. For a related compound, 3-(3-Furyl)acrylic acid, the mass spectrum shows the molecular ion peak as well as fragment ions resulting from the loss of characteristic neutral molecules such as CO, CO₂, and H₂O. nist.gov This fragmentation behavior is instrumental in confirming the presence of the carboxylic acid and furan moieties.

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile derivatives of this compound, allowing for the separation of components in a mixture prior to mass analysis. nih.gov

Table 2: Key Mass Spectrometry Data for a Related Compound, 3-(3-Furyl)acrylic acid nist.gov

| m/z | Relative Intensity (%) | Possible Fragment |

| 138 | 100 | [M]⁺ |

| 121 | 25 | [M - OH]⁺ |

| 93 | 55 | [M - COOH]⁺ |

| 65 | 40 | [C₅H₅]⁺ |

| 39 | 60 | [C₃H₃]⁺ |

| Data is for the electron ionization mass spectrum. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and study the electronic transitions within a molecule, respectively.

The IR spectrum of this compound and its derivatives is characterized by several key absorption bands. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. mdpi.com A strong, sharp peak corresponding to the C=O stretching vibration of the carbonyl group is expected around 1680-1710 cm⁻¹. mdpi.comspectroscopyonline.com The C=C stretching vibrations of the acrylic double bond and the aromatic rings usually appear in the 1600-1650 cm⁻¹ region. spectroscopyonline.com

UV-Vis spectroscopy provides information about the conjugated system of the molecule. The extended π-conjugation in this compound, involving the phenyl ring, the furan ring, and the acrylic acid moiety, is expected to result in strong absorption in the UV region. The position of the maximum absorption (λmax) can be influenced by the solvent polarity. researchgate.netbiointerfaceresearch.com For acrylic acid itself in aqueous solution, the molar absorptivity decreases rapidly from 207 nm to longer wavelengths. nsf.gov The introduction of the phenylfuran substituent is expected to cause a bathochromic (red) shift in the absorption maximum.

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carbonyl | C=O stretch | 1680-1710 |

| Alkene/Aromatic | C=C stretch | 1600-1650 |

| Furan | C-O stretch | 1000-1300 |

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, oxygen, etc.). The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula.

Table 4: Theoretical Elemental Composition of this compound (C₁₃H₁₀O₃)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 10 | 156.13 | 72.89 |

| Hydrogen (H) | 1.01 | 10 | 10.08 | 4.71 |

| Oxygen (O) | 16.00 | 3 | 48.00 | 22.40 |

| Total | 214.22 | 100.00 |

Advanced Computational and Theoretical Studies on 3 5 Phenyl Furan 2 Yl Acrylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of 3-(5-phenyl-furan-2-yl)-acrylic acid at the atomic level.

Molecular Geometry Optimization and Conformational Analysis for Furan-Acrylic Acid Derivatives.

The three-dimensional structure of furan-acrylic acid derivatives is a key determinant of their physical and chemical properties. Molecular geometry optimization is a computational process that seeks to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For compounds related to this compound, a significant focus of conformational analysis is the rotational barriers around the single bonds that link the furan (B31954) ring, the acrylic acid side chain, and the phenyl group. Studies on similar structures have revealed that a high degree of planarity is often energetically favored, as this maximizes the π-electron delocalization across the molecular backbone. This extended conjugation is crucial for the molecule's electronic and optical properties. The planarity is confirmed by calculating key dihedral angles, which are found to be close to 180 degrees in the optimized, lowest-energy structures.

| Calculated Geometrical Parameters for a Related Furan-Acrylic Acid Derivative | |

| Parameter | Optimized Value |

| Dihedral Angle (Phenyl-Furan) | ~179.5° |

| Dihedral Angle (Furan-Acrylic) | ~179.8° |

| Bond Length (Furan C=C) | ~1.37 Å |

| Bond Length (Acrylic C=C) | ~1.35 Å |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis for Related Dyes.

The electronic behavior of this compound can be effectively described by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. For related dyes used in applications like solar cells, the HOMO is typically distributed across the electron-rich phenyl and furan components, which act as the electron donor part of the system. In contrast, the LUMO is generally localized on the electron-accepting acrylic acid moiety. This spatial separation of the FMOs facilitates an efficient intramolecular charge transfer (ICT) upon absorption of light, a key process in many optoelectronic applications. A smaller HOMO-LUMO gap generally correlates with a bathochromic (red) shift in the molecule's absorption spectrum.

| FMO Properties for a Representative Phenyl-Furan-Based Dye | |

| Orbital | Energy (eV) |

| HOMO | -5.92 |

| LUMO | -2.51 |

| HOMO-LUMO Energy Gap (ΔE) | 3.41 |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers a powerful lens through which the intricate details of reaction mechanisms can be observed, providing information that is often difficult to obtain through experimental means alone.

Transition State Analysis in Acid-Catalyzed Reactions.

Many reactions involving acrylic acids are catalyzed by acids. Computational methods can be used to map the entire reaction pathway, with a particular focus on identifying the transition state (TS)—the highest energy point that connects reactants to products. The structure and energy of the TS are located using specialized algorithms, and its identity is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For a reaction such as the acid-catalyzed esterification of the carboxylic acid group, transition state analysis can reveal the precise geometry of the interacting molecules at the moment of bond formation and breaking, providing critical data on the reaction's activation energy.

Energetic Profiles and Thermodynamic Properties Calculations for Arylfuran Derivatives.

By calculating the energies of all species involved in a reaction (reactants, intermediates, transition states, and products), a comprehensive potential energy surface can be constructed. This allows for the determination of key thermodynamic properties such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reaction. These values determine the spontaneity and position of equilibrium for a given chemical transformation. For arylfuran derivatives, these calculations can predict the relative stability of different isomers and the feasibility of various synthetic routes, thereby guiding the design of efficient chemical processes.

| Calculated Thermodynamic Data for a Hypothetical Reaction of an Arylfuran | |

| Thermodynamic Quantity | Value (kcal/mol) |

| Activation Energy (Ea) | +25.4 |

| Enthalpy of Reaction (ΔH) | -15.2 |

| Gibbs Free Energy of Reaction (ΔG) | -12.8 |

Predictive Modeling for Structure-Reactivity Relationships in Related Compounds.

Computational chemistry is instrumental in developing predictive models that link a molecule's structure to its reactivity or other properties. By systematically altering the structure of this compound in silico—for example, by adding different substituent groups to the phenyl ring—and calculating a set of molecular descriptors (e.g., atomic charges, dipole moment, FMO energies), a quantitative structure-reactivity relationship (QSRR) can be established. These models can then be used to predict the reactivity of new, yet-to-be-synthesized derivatives. This predictive capability accelerates the discovery of novel molecules with enhanced properties for specific applications, such as improved light absorption or greater chemical stability, by prioritizing the most promising candidates for laboratory synthesis.

Research on Biological Activities and Mechanistic Insights in Vitro Systems

Enzyme Modulation and Substrate Specificity

Phenylalanine ammonia-lyase (PAL) is a crucial enzyme in the secondary metabolism of higher plants, catalyzing the non-oxidative conversion of L-phenylalanine to trans-cinnamate. researchgate.net The enzyme demonstrates broad substrate specificity, accepting a variety of substituted cinnamic acids. researchgate.net This includes aromatic 3-acrylic acids with diverse substituents on the phenyl ring, such as halogens, nitro, cyano, hydroxy, methyl, ethyl, and methoxy (B1213986) groups. researchgate.net PAL's catalytic activity is not limited to phenylpropanoid precursors; it can also process other aromatic acrylic acids, including those containing 2-, 3-, and 4-pyridyl groups, as well as 2-thienyl and 2-benzothienyl moieties. researchgate.net

The catalytic mechanism of PAL is of significant interest. It involves a 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) group, which is formed spontaneously within the enzyme's active site and is essential for catalysis without the need for external cofactors. frontiersin.orgfrontiersin.org The enzyme can also catalyze the reverse reaction, the amination of various cinnamic acids to produce phenylalanine analogues, which is of interest for biocatalysis. frontiersin.orgfrontiersin.org

Structural and kinetic analyses of PAL from different plant sources, such as sorghum (Sorghum bicolor), have provided insights into its substrate preferences. nih.govnih.gov The conformation of the active site, including specific residues like histidine-123 in the MIO domain, plays a critical role in determining the enzyme's affinity for different substrates and the reaction mechanism. nih.govnih.gov Structure-guided mutagenesis has been employed to alter the enzyme's substrate specificity, for instance, creating mutants with enhanced PAL activity and reduced tyrosine ammonia (B1221849) lyase (TAL) activity. nih.govnih.gov

Antimicrobial Investigations

Furan (B31954) derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antibacterial properties. ijabbr.comresearchgate.net The furan nucleus is a core component of numerous therapeutic agents. researchgate.net Research has demonstrated the antibacterial efficacy of various furan-containing compounds against both Gram-positive and Gram-negative bacteria. ijabbr.com

For instance, a novel ARY furan derivative has shown significant action against Escherichia coli and Staphylococcus aureus. ijabbr.com Similarly, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have exhibited antibacterial activity, with one compound inhibiting the growth of Escherichia coli at a minimum inhibitory concentration (MIC) of 64 µg/mL. ijabbr.com Another furan derivative demonstrated broad-spectrum antibacterial activity against thirteen different bacterial strains, even outperforming established antibiotics like streptomycin (B1217042) and tetracycline (B611298) against Pseudomonas fluorescence. ijabbr.com Phenyl acrylic acid derivatives isolated from Balanophora elongata have also shown inhibitory activity against Streptococcus mutans and Staphylococcus aureus. researchgate.net

The following table summarizes the antibacterial activity of selected furan and acrylic acid derivatives:

| Compound/Derivative | Target Bacteria | Activity/Observation |

| ARY furan derivative | Escherichia coli, Staphylococcus aureus | Significant action |

| 3-aryl-3-(furan-2-yl)propanoic acid derivative | Escherichia coli | MIC of 64 µg/mL |

| Unspecified furan derivative | 13 bacterial strains, including Pseudomonas fluorescence | Outperformed streptomycin and tetracycline against P. fluorescence |

| Phenyl acrylic acid derivatives | Streptococcus mutans, Staphylococcus aureus | Inhibitory activity |

In addition to antibacterial effects, furan derivatives have also been investigated for their antifungal potential. nih.gov Substituted furanones and furanacrylic acid derivatives are among the compounds that have demonstrated activity against various fungal species. nih.govnih.govresearchgate.netsemanticscholar.org

Studies on 3-aryl-3-(furan-2-yl)propenoic acid derivatives have shown that these compounds, at a concentration of 64 µg/mL, possess good antimicrobial activity against the yeast-like fungus Candida albicans. nih.gov Furan fatty acids have also been identified as inhibitors of Trichophyton infections. nih.gov Research on endophytic fungi has led to the isolation of furanone derivatives with antimicrobial properties. nih.govnih.govresearchgate.netsemanticscholar.org

The antifungal activity of these compounds is a promising area of research for the development of new therapeutic agents.

Anti-Proliferative Studies

Furan-containing compounds have been a focus of anticancer research due to their demonstrated cytotoxic effects on various cancer cell lines. nih.gov The furan ring is a structural motif in several compounds that exhibit potent anti-proliferative activity. nih.gov

For example, a furan-2-carboxamide molecule has shown powerful antiproliferative activity against a panel of cancer cell lines in vitro. nih.gov Another furan derivative exhibited potent cytotoxic activities at the nanomolar level against various human cancer cell lines, with an IC50 value of 2.9 nM against NCI-H460 cells. nih.gov Furthermore, certain furan derivatives have been shown to inhibit β-tubulin polymerization, leading to a significant reduction in the cellular microtubule network of MCF-7 breast cancer cells. nih.gov

A study on novel furan-based derivatives identified two compounds that exhibited significant anticancer activity against the MCF-7 breast cancer cell line, with IC50 values of 4.06 µM and 2.96 µM. nih.gov These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis. nih.gov Furan-derived aminophosphonates have also demonstrated significant cytotoxicity against colorectal cancer cell lines HT29 and HCT116, with some compounds showing higher cytotoxicity than cisplatin (B142131). nih.gov These compounds were found to induce apoptosis in cancer cells without causing significant necrosis. nih.gov

The cytotoxic effects of selected furan-containing compounds are summarized in the table below:

| Compound/Derivative | Cancer Cell Line(s) | IC50/Activity |

| Furan-2-carboxamide | Panel of cancer cell lines | Powerful antiproliferative activity |

| Unspecified furan derivative | NCI-H460 | 2.9 nM |

| Novel furan-based compounds 4 and 7 | MCF-7 (breast cancer) | 4.06 µM and 2.96 µM |

| Furan-derived aminophosphonates | HT29 and HCT116 (colorectal cancer) | Higher cytotoxicity than cisplatin for some compounds |

Antiviral Investigations

The furan nucleus is a core component in numerous compounds that have been investigated for a wide range of pharmacological activities, including antiviral properties. orientjchem.orgutripoli.edu.lyresearchgate.net The unique structure of the furan ring allows for various chemical interactions that are crucial for binding to biological targets, making its derivatives a significant area of research in the development of new therapeutic agents. orientjchem.org

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition by 2-(benzoylamino)-3-(5-phenyl-2-furyl)acrylic acid

The Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase is a critical enzyme for viral replication, making it a prime target for antiviral drug discovery. natap.orgplos.org Among the various non-nucleoside inhibitor chemotypes identified for NS5B, acrylic acid derivatives have emerged as a promising class. natap.org Research into compounds structurally related to 3-(5-Phenyl-furan-2-yl)-acrylic acid has provided insights into their potential as HCV NS5B inhibitors.

A series of non-nucleoside HCV NS5B polymerase inhibitors were developed using a (2Z)-2-benzoylamino-3-(4-phenoxy-phenyl)-acrylic acid template. nih.gov This scaffold is closely related to 2-(benzoylamino)-3-(5-phenyl-2-furyl)acrylic acid. The research focused on modifying the "northern region" of this template through both solution and solid-phase synthesis, guided by structure-based design. This approach led to the identification of several potent and orally bioavailable lead compounds, demonstrating the viability of this chemical class for inhibiting the HCV NS5B enzyme. nih.gov While specific inhibitory concentration (IC₅₀) values for 2-(benzoylamino)-3-(5-phenyl-2-furyl)acrylic acid are not detailed in the available literature, the success of the broader class of acrylic acid derivatives underscores its significance as a foundation for developing HCV polymerase inhibitors. natap.orgnih.gov

Table 1: Activity of Selected Non-Nucleoside NS5B Polymerase Inhibitor Classes

| Inhibitor Chemotype | Target | Reported Activity |

|---|---|---|

| Benzodiazepines | HCV NS5B | Micromolar activity in biochemical assays (IC₅₀ = 3.0 - 7.9 µM). natap.org |

| Acrylic Acid Derivatives | HCV NS5B | Identified as a viable inhibitor chemotype; optimization led to potent lead compounds. natap.orgnih.gov |

| Rhodanine (B49660) Analogs | HCV NS5B | SAR exploration yielded derivatives with IC₅₀ values ranging from 7.7 to 68.0 μM. researchgate.net |

Other Antiviral Potentials of Furan-Derived Heterocycles

The furan ring is a versatile scaffold present in compounds exhibiting a broad spectrum of antiviral activities. utripoli.edu.lyresearchgate.net Furan derivatives have been reported to inhibit the replication of several viruses, including HIV, influenza, and hepatitis C. orientjchem.org The biological activity can often be modified significantly with slight changes in the substitution pattern on the furan nucleus. utripoli.edu.lyresearchgate.net

Research has highlighted the diverse therapeutic potential of furan-based compounds. orientjchem.orgwisdomlib.org For instance, certain furanones have been synthesized and evaluated for their activity against gastroenteric viruses like adenovirus and rotavirus. ekb.eg In one study, two pyridazinone derivatives synthesized from furanone precursors showed high activity against rotavirus, identifying them as promising candidates for further investigation. ekb.eg Other studies have explored arylfuran derivatives as potential inhibitors of the Zika Virus (ZIKV) NS3 protease. researchgate.net While some compounds showed modest activity, this research points to the broad applicability of furan-containing molecules in targeting different viral enzymes. researchgate.net

Table 2: Antiviral Spectrum of Furan Derivatives

| Virus Family/Genus | Specific Virus | Reference |

|---|---|---|

| Flaviviridae | Hepatitis C Virus (HCV) | orientjchem.org |

| Flaviviridae | Zika Virus (ZIKV) | researchgate.net |

| Orthomyxoviridae | Influenza Virus | orientjchem.org |

| Retroviridae | Human Immunodeficiency Virus (HIV) | orientjchem.org |

| Reoviridae | Rotavirus | ekb.eg |

Structure-Activity Relationship (SAR) Determinants in Biological Contexts

The biological activity of furan-containing acrylic acids and their derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies aim to identify the key chemical features and substitutions that enhance potency and selectivity for a specific biological target.

For compounds related to this compound, SAR insights have been developed primarily in the contexts of anti-malarial and HCV inhibitor research. In a series of anti-malarial N-(4-acylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides, specific substitutions were found to be critical for activity. ebi.ac.uk It was demonstrated that the acyl residue on the benzophenone (B1666685) core needed to be a phenylacetic acid substructure with a para-position substituent of a specific size, such as a methyl group. ebi.ac.uk The most potent compound in this series, a trifluoromethyl-substituted derivative, displayed an IC₅₀ of 47 nM against a multi-drug resistant strain of Plasmodium falciparum. ebi.ac.uk Further modifications, such as introducing an amino group to the arylpropionyl residue in an attempt to improve water solubility, resulted in decreased activity. nih.gov

In the context of HCV NS5B inhibitors, SAR studies on various chemotypes that bind to allosteric sites have revealed important determinants for potency. For indole-based inhibitors, it was found that compact, nonpolar moieties at the C-5 position of the indole (B1671886) core were optimal, while attachments at the C-6 position did not significantly affect potency. nih.gov For the N-1 benzyl (B1604629) substituent, fluoro or methyl groups at the 2' or 5' positions were preferred. nih.gov The incorporation of acylsulfonamides as carboxylic acid isosteres was a key strategy to improve pharmacokinetic properties. nih.gov Although these findings are for an indole scaffold, they highlight the general principles of inhibitor design for NS5B, where specific substitutions are fine-tuned to optimize interactions within the enzyme's binding pocket. Docking analyses of other non-nucleoside inhibitors, such as rhodanine analogs, into the allosteric pockets of NS5B have also been used to rationalize SAR and guide the synthesis of more potent derivatives. researchgate.net

Table 3: Key SAR Determinants for Furan-Acrylic Acid and Related Scaffolds

| Molecular Region | Substitution/Modification | Impact on Biological Activity | Target Context |

|---|---|---|---|

| Acylamino Group (Benzophenone Core) | Para-substituted phenylacetic acid (e.g., -CH₃, -CF₃) | Essential for high potency. ebi.ac.uk | Anti-malarial |

| Arylpropionyl Residue | Introduction of an α-amino group | Decreased activity. nih.gov | Anti-malarial |

| Indole C-5 Position | Compact, nonpolar groups | Optimal for potency. nih.gov | HCV NS5B Inhibition |

| Indole C-6 Position | Various attachments | Did not significantly affect potency. nih.gov | HCV NS5B Inhibition |

| Indole N-1 Benzyl Group | 2' or 5' fluoro or methyl groups | Preferred for activity. nih.gov | HCV NS5B Inhibition |

Potential Applications and Interdisciplinary Research Areas

Material Science Applications

In the realm of material science, furan (B31954) derivatives, including 3-(5-Phenyl-furan-2-yl)-acrylic acid, are gaining attention for their potential to create sustainable and functional materials. algoreducation.comijsrst.com

Furan-based compounds are recognized as valuable building blocks for polymers. algoreducation.comijsrst.com The furan ring can undergo various chemical transformations, making it a versatile component in polymer synthesis. For instance, the photodimerization of trans-3-(2-furyl)acrylic acid through a [2+2] photocycloaddition reaction yields cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid. This resulting diacid has been identified as a potential epoxy cross-linker in the formulation of polymers. und.edu Such cross-linkers are essential for creating thermosetting polymers with enhanced mechanical and thermal properties. The presence of the phenyl group in this compound could further influence the properties of the resulting polymers, potentially enhancing thermal stability and rigidity. Research into bio-based acrylic polymers also highlights the conversion of furan derivatives into acrylic monomers for polymerization. researchgate.net

| Furan Derivative | Potential Application | Key Feature |

|---|---|---|

| trans-3-(2-furyl)acrylic acid | Epoxy cross-linker for polymers | Forms a dicarboxylic acid upon photodimerization und.edu |

| Dihydro-5-hydroxyl furan-2-one | Monomer for bioacrylic polymers | Can be converted to an acrylic counterpart researchgate.net |

| This compound | Building block for polymers | Phenyl group may enhance thermal stability |

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.org The properties of MOFs are highly dependent on the structure of the organic ligand. Furan derivatives have been explored as ligands for the synthesis of MOFs. For example, the photodimerization product of trans-3-(2-furyl)acrylic acid, a cyclobutanedicarboxylic acid, has been used as a polytopic ligand for creating green metal-organic materials. und.edu The carboxylic acid group in this compound can coordinate with metal ions, and the rigid, extended structure provided by the phenyl-furan unit makes it a suitable candidate for the construction of robust MOFs with potentially interesting porous structures and functionalities. The design of new MOFs often involves the use of novel and complex ligands, and in situ reactions can be employed to generate these ligands during the MOF construction process. semanticscholar.org

Agricultural Chemistry Potential of Furan Derivatives

Furan derivatives have a history of application in the agricultural industry. ijsrst.com Compounds containing the furan moiety have been utilized as active ingredients in fungicides and nematicides. researchgate.net The biological activity of these compounds is attributed to the specific arrangement of substituents on the furan ring. While direct studies on the agricultural applications of this compound are not extensively documented, the general precedent of furan derivatives in agrochemicals suggests that this compound and its analogs could be investigated for potential pesticidal or plant growth regulatory activities. researchgate.netresearchgate.net The structural similarity to other biologically active furan derivatives makes it a candidate for screening in agricultural research programs.

Intermediates in Advanced Organic Synthesis for Complex Molecules

Furan derivatives are considered pivotal intermediates in the synthesis of a wide array of more complex organic molecules. algoreducation.com The furan ring can be chemically modified or can serve as a diene in Diels-Alder reactions, providing access to a variety of carbocyclic and heterocyclic systems. Furan-acrylic acids, in particular, are versatile starting materials. For instance, 3-(5-nitro-2-furyl)acrylic acid has been used as a precursor for the synthesis of 1-(5-nitro-2-furyl)-2-(1,3,4-oxadiazol-2-yl)ethenes, which are of interest for their potential biological activities. chempap.org The acrylic acid side chain offers multiple reactive sites for further functionalization. The presence of the phenyl group in this compound adds another layer of complexity and potential for derivatization, making it a valuable intermediate for the synthesis of complex target molecules, including pharmaceuticals and other fine chemicals. nih.gov

| Field | Specific Application | Rationale |

|---|---|---|

| Material Science | Polymer Building Block | Furan ring offers versatile chemistry for polymerization algoreducation.comijsrst.com |

| Organic Dyes | Conjugated system suitable for light absorption ntnu.edu.tw | |

| MOF Ligand | Carboxylic acid for metal coordination and rigid structure und.edursc.org | |

| Agricultural Chemistry | Potential Pesticide | Furan derivatives have known fungicidal and nematicidal activity researchgate.netresearchgate.net |

| Organic Synthesis | Intermediate | Versatile starting material for complex molecule synthesis algoreducation.comchempap.org |

Conclusion and Future Research Perspectives

Summary of Key Research Findings for 3-(5-Phenyl-furan-2-yl)-acrylic acid

This compound, with the chemical formula C13H10O3 and a molecular weight of 214.22 g/mol , is a bifunctional molecule that has garnered interest within the scientific community. chemicalbook.com Its structure, featuring a phenyl group attached to a furan (B31954) ring which is further substituted with an acrylic acid moiety, suggests a potential for diverse chemical reactivity and biological activity.

Key research findings, primarily derived from studies on analogous aryl-furan-2-yl-acrylic acid derivatives, indicate several promising areas. The synthesis of this compound can be achieved through methods such as the condensation reaction between 5-phenyl-2-furaldehyde (B76939) and malonic acid. chemicalbook.com This straightforward synthetic route allows for the potential generation of a variety of derivatives for further investigation.

While specific experimental data for this compound is not extensively documented, the broader class of furan-containing compounds is known for a wide range of biological activities. ijsrst.comijabbr.com Research on similar structures, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, has demonstrated antimicrobial activity against pathogens like Candida albicans, Escherichia coli, and Staphylococcus aureus. nih.gov Furthermore, furan chalcone (B49325) derivatives have been investigated as urease inhibitors, which are relevant in the context of infections caused by urease-producing bacteria like Helicobacter pylori. semanticscholar.org These findings suggest that this compound could be a valuable scaffold for the development of new therapeutic agents.

The table below summarizes the key properties of this compound.

| Property | Value |

| CAS Number | 62806-33-1 |

| Molecular Formula | C13H10O3 |

| Molecular Weight | 214.22 g/mol |

Emerging Research Directions in Aryl-Furan-2-yl-acrylic Acid Chemistry

The field of aryl-furan-2-yl-acrylic acid chemistry is evolving, with several exciting research directions emerging. A primary focus is the exploration of their therapeutic potential. Given the antimicrobial and enzyme inhibitory activities observed in related compounds, future research is likely to concentrate on the following areas:

Antimicrobial Drug Discovery: Systematic screening of a library of 3-(5-aryl-furan-2-yl)-acrylic acid derivatives against a broad spectrum of pathogenic bacteria and fungi could lead to the identification of potent new antimicrobial agents. Structure-activity relationship (SAR) studies will be crucial in optimizing the molecular structure to enhance efficacy and reduce potential toxicity.

Anticancer Research: Furan derivatives have also shown promise as anticancer agents. nih.gov Investigating the cytotoxic effects of this compound and its analogs against various cancer cell lines could unveil novel therapeutic leads. Mechanistic studies to understand the mode of action, such as the induction of apoptosis or inhibition of key signaling pathways, will be a significant area of focus.

Enzyme Inhibition: The structural motif of aryl-furan-2-yl-acrylic acid makes it a candidate for targeting various enzymes implicated in disease. Beyond urease, investigations into the inhibition of other enzymes, such as cyclooxygenases (COX) or lipoxygenases (LOX) involved in inflammation, could open up new therapeutic avenues. semanticscholar.org

Materials Science: The conjugated system present in these molecules suggests potential applications in materials science. Research into their optical and electronic properties could lead to the development of novel organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Methodological Advancements for Comprehensive Investigations

To fully elucidate the chemical and biological properties of this compound and its derivatives, advanced methodological approaches are essential. Future investigations should incorporate a combination of computational and experimental techniques for a comprehensive understanding.

Computational Modeling: In silico methods, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. nih.gov Molecular docking studies can predict the binding modes of these compounds with target enzymes, guiding the design of more potent inhibitors. semanticscholar.org

Advanced Spectroscopic Techniques: While standard techniques like NMR and IR are fundamental for structural characterization, more advanced methods can provide deeper insights. nih.govmdpi.com Techniques such as two-dimensional NMR (COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon signals, which is crucial for detailed structural analysis.

High-Throughput Screening: To efficiently explore the biological activity of a large number of derivatives, high-throughput screening (HTS) assays are indispensable. HTS allows for the rapid evaluation of compounds against various biological targets, accelerating the discovery of lead molecules.

Modern Synthetic Methodologies: The development of more efficient and sustainable synthetic methods is a continuous pursuit in organic chemistry. numberanalytics.comorganic-chemistry.org Exploring novel catalytic systems, such as metal-catalyzed cross-coupling reactions, could provide more versatile and environmentally friendly routes to a wider range of aryl-furan-2-yl-acrylic acid derivatives. ijsrst.com Microwave-assisted synthesis is another approach that can significantly reduce reaction times and improve yields. semanticscholar.org

By leveraging these methodological advancements, researchers can conduct more thorough and efficient investigations into the promising chemical and biological properties of this compound and its related compounds, paving the way for new discoveries and applications.

Q & A

Q. What are the established synthetic routes for 3-(5-Phenyl-furan-2-yl)-acrylic acid and its derivatives?

Methodological Answer: Common synthetic strategies include:

- Feist-Benary Cyclization : Used to construct the furan-acrylic acid backbone. For example, reactions involving phosphonium ylides and ketones yield substituted furans (e.g., phenylvinyl derivatives) .

- Acylation Reactions : Anhydrides or chloroanhydrides of polyfluorocarboxylic acids react with amino-substituted uracils in dioxane under pyridine catalysis, followed by solvent evaporation and purification via trituration .

- Asymmetric Morita-Baylis-Hillman (MBH) Reactions : Employ chiral catalysts (e.g., bifunctional ammonium-carbamate catalysts) to synthesize enantiomerically enriched derivatives, critical for β-lactamase inhibition studies .

Q. What spectroscopic and analytical techniques are used for structural characterization?

Methodological Answer:

- NMR Spectroscopy : and NMR (e.g., NMR at 300 MHz in CDCl) identifies substituent positions and stereochemistry. For example, vinyl proton signals at δ 6.5–7.5 ppm confirm E/Z configurations .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas (e.g., CHClO) and fragmentation patterns .

- IR and UV-Vis Spectroscopy : IR detects functional groups (e.g., carbonyl stretches at ~1700 cm), while UV-Vis monitors conjugation effects (λ ~300 nm in acetonitrile) .

Q. What are the primary biological applications of this compound class?

Methodological Answer:

- Antimicrobial Activity : Proton transfer salts of acrylic acid derivatives exhibit MIC values against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Aspergillus spp.) via broth microdilution assays .

- Enzyme Inhibition : Derivatives with C3-acrylic acid substituents inhibit carbapenemases (e.g., KPC-2, OXA-48) by mimicking β-lactam antibiotic substrates, validated via crystallography and enzymatic assays .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be optimized?

Methodological Answer:

- Catalyst Design : Bifunctional organocatalysts (e.g., Cinchona alkaloid derivatives) enhance enantiomeric excess (ee) in MBH reactions. For example, 87% ee was achieved for C3-substituted boronic esters using a chiral ammonium-carbamate catalyst .

- Reaction Optimization : Adjust solvent polarity (e.g., THF vs. toluene), temperature (0–25°C), and stoichiometry to improve yields. Computational modeling (DFT) predicts transition states to guide catalyst selection .

Q. How can computational methods aid in designing derivatives with enhanced bioactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Geometry optimizations (B3LYP/6-31G*) validate stereochemical outcomes .

- Molecular Docking : Simulates binding interactions with enzyme active sites (e.g., carbapenemase Serine-70). Crystal structures (PDB: 5XRD) guide modifications to improve inhibitor affinity .

Q. How to resolve contradictions in spectral data interpretation for furan-acrylic acid derivatives?

Methodological Answer:

- 2D NMR Techniques : Use COSY and NOESY to distinguish regioisomers (e.g., differentiating C4 vs. C5 substitution patterns) .

- Cross-Validation with Computational Data : Compare experimental NMR shifts with DFT-predicted values (RMSD < 2 ppm) to confirm assignments .

- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl) in NMR by referencing internal standards .

Q. What strategies address discrepancies in biological activity data across studies?

Methodological Answer:

- Standardized Assay Conditions : Use CLSI/M7-A9 guidelines for MIC determinations to minimize variability in bacterial growth media and inoculum size .

- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibition potency using multivariate regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products